molecular formula C28H38N2O2 B1675695 (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-82-4

(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Cat. No.: B1675695
CAS No.: 228418-82-4
M. Wt: 434.6 g/mol
InChI Key: GXVHRYDXBSTHCF-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-426965 is a selective, potent, orally bioavailable full 5-HT1A antagonist. It is a more active S-(+)-enantiomer of (±)-LY426965 (Axon 1093), in comparison with its opposite enantiomer, (R)-(-)-LY 426965.

Mechanism of Action

Target of Action

LY-426965, also known as UNII-DZ9R5YHV3U or (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in both the central and peripheral nervous systems .

Mode of Action

LY-426965 acts as a 5-HT1A receptor antagonist . This means it binds to the 5-HT1A receptors and blocks their activation by serotonin. By doing so, it prevents the serotonin-mediated inhibitory neurotransmission and enhances the effect of selective serotonin reuptake inhibitors (SSRIs) on presynaptic 5-HT function .

Biochemical Pathways

The 5-HT1A receptor is involved in several biochemical pathways. It plays an important role in the regulation of satiety, glycemia, and endocrine status . When LY-426965, a specific 5-HT1A antagonist, is administered, it can prevent increases in plasma corticosterone, which are associated with increases in plasma glucose .

Pharmacokinetics

It is known that ly-426965 is a small molecule drug . Small molecule drugs generally have good bioavailability due to their low molecular weight, which allows them to cross cell membranes easily. They are also often orally bioavailable .

Result of Action

This is suggestive of increased postsynaptic 5-HT function .

Action Environment

The action of LY-426965 can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, such as paroxetine . Additionally, the drug’s action can be influenced by the physiological state of the individual, such as their endocrine status . .

Biochemical Analysis

Biochemical Properties

(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one plays a significant role in biochemical reactions as a selective antagonist of the serotonin 1A receptor . This compound interacts with the serotonin 1A receptor, a G protein-coupled receptor (GPCR) involved in various neurological processes . By binding to this receptor, this compound inhibits the receptor’s activity, thereby modulating serotonin signaling pathways . This interaction is crucial for its potential therapeutic effects in treating disorders related to serotonin dysregulation .

Cellular Effects

This compound influences various cellular processes by modulating serotonin signaling pathways . It affects cell function by inhibiting the serotonin 1A receptor, which plays a role in regulating mood, anxiety, and other neurological functions . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, studies have shown that antagonism of the serotonin 1A receptor by this compound can prevent increases in plasma glucose and corticosterone levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin 1A receptor . As a full antagonist, it binds to the receptor without activating it, thereby blocking the receptor’s normal function . This inhibition prevents the downstream signaling events typically triggered by serotonin binding, leading to altered cellular responses . The compound’s selective antagonism of the serotonin 1A receptor is key to its potential therapeutic effects in conditions like depression and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that the compound can induce dose- and time-dependent increases in plasma glucose and corticosterone levels . These effects are prevented by prior administration of the compound, indicating its stability and sustained activity over time . Additionally, the compound’s stability and degradation in laboratory settings are crucial for its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Dose-dependent increases in plasma glucose and corticosterone levels have been observed, with no alterations in insulin levels . These findings suggest that the compound’s effects are dose-dependent and can be modulated by adjusting the dosage . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin signaling . As a selective antagonist of the serotonin 1A receptor, it interacts with enzymes and cofactors involved in serotonin metabolism . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity . The compound is transported across cell membranes and distributed to various tissues, where it interacts with the serotonin 1A receptor . This distribution is facilitated by transporters and binding proteins that help localize the compound to specific cellular compartments . The compound’s localization and accumulation within tissues are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function . The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the serotonin 1A receptor . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHRYDXBSTHCF-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431739
Record name UNII-DZ9R5YHV3U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228418-82-4
Record name LY-426965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-DZ9R5YHV3U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-426965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
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(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
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(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
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(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
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(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
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(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

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